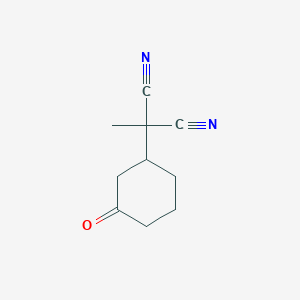
Propanedinitrile, methyl(3-oxocyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, methyl(3-oxocyclohexyl)- is an organic compound with the molecular formula C13H16N2O It is a derivative of propanedinitrile, featuring a methyl group and a 3-oxocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, methyl(3-oxocyclohexyl)- typically involves the reaction of 3-oxocyclohexanecarbonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, methyl(3-oxocyclohexyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Primary amines.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
Propanedinitrile, methyl(3-oxocyclohexyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedinitrile, methyl(3-oxocyclohexyl)- involves its interaction with specific molecular targets. The nitrile groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The 3-oxocyclohexyl group may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile: A simpler derivative with only nitrile groups.
3-Oxocyclohexanecarbonitrile: Lacks the methyl group present in propanedinitrile, methyl(3-oxocyclohexyl)-.
Methyl 3-oxocyclohexanecarboxylate: Contains a carboxylate group instead of nitrile groups.
Uniqueness
Propanedinitrile, methyl(3-oxocyclohexyl)- is unique due to the presence of both nitrile and 3-oxocyclohexyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
409306-99-6 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-methyl-2-(3-oxocyclohexyl)propanedinitrile |
InChI |
InChI=1S/C10H12N2O/c1-10(6-11,7-12)8-3-2-4-9(13)5-8/h8H,2-5H2,1H3 |
InChI Key |
IWAAWOKVGONNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C#N)C1CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















